molecular formula C7H14N4 B172815 1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine CAS No. 199341-41-8

1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine

Cat. No. B172815
M. Wt: 154.21 g/mol
InChI Key: ZJUPTBMINYAWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine, commonly known as IM-PYR, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IM-PYR belongs to the class of pyrazole compounds that are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of IM-PYR is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. IM-PYR has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.

Biochemical And Physiological Effects

IM-PYR has been shown to have several biochemical and physiological effects. The compound has been reported to induce oxidative stress and DNA damage in cancer cells. IM-PYR has also been shown to modulate the expression of various genes that are involved in cancer cell growth and survival. The compound has been shown to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes in cancer cells. IM-PYR has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and cancer progression.

Advantages And Limitations For Lab Experiments

One of the advantages of using IM-PYR in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines at low concentrations. IM-PYR is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one of the limitations of using IM-PYR is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

For the study of IM-PYR include the development of IM-PYR derivatives, the study of IM-PYR in combination with other anticancer agents, and the exploration of its therapeutic potential in neurological disorders.

Synthesis Methods

The synthesis of IM-PYR involves the reaction of 1,3-dimethyl-5-nitrobenzene with isopropyl hydrazine and sodium methoxide. The reaction proceeds through a series of steps that involve reduction, cyclization, and deprotonation. The final product is obtained after purification using column chromatography. The yield of IM-PYR is reported to be around 65%.

Scientific Research Applications

IM-PYR has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also been shown to possess neuroprotective and anticonvulsant properties. IM-PYR has been studied in vitro and in vivo for its efficacy against various cancer cell lines, including breast, colon, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

CAS RN

199341-41-8

Product Name

1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-1-propan-2-ylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,8H2,1-3H3,(H2,9,10)

InChI Key

ZJUPTBMINYAWJP-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(C)C)N)N

Canonical SMILES

CC1=C(C(=NN1C(C)C)N)N

synonyms

1H-Pyrazole-3,4-diamine,5-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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